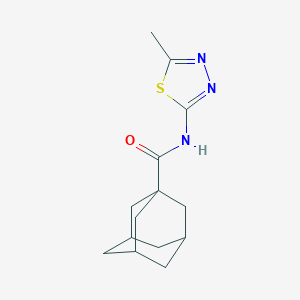![molecular formula C25H21N3OS2 B393530 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE](/img/structure/B393530.png)
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a tetrahydropyrano ring, and substituted with various functional groups such as amino, benzyl, thienyl, and carbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE typically involves a multi-step process. One common method involves the base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines. This process includes several key steps such as Michael addition, intramolecular cyclization, and aromatization . The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2-AMINO-6-BENZYL-4-(2-THIENYL)-8-[(E)-1-(2-THIENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-PYRANO[3,2-C]PYRIDIN-3-YL CYANIDE lies in its specific substitution pattern and the presence of thienyl groups
Propriétés
Formule moléculaire |
C25H21N3OS2 |
|---|---|
Poids moléculaire |
443.6g/mol |
Nom IUPAC |
(8E)-2-amino-6-benzyl-4-thiophen-2-yl-8-(thiophen-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c26-13-20-23(22-9-5-11-31-22)21-16-28(14-17-6-2-1-3-7-17)15-18(24(21)29-25(20)27)12-19-8-4-10-30-19/h1-12,23H,14-16,27H2/b18-12+ |
Clé InChI |
PDLZOMBDWSRKFQ-LDADJPATSA-N |
SMILES isomérique |
C1/C(=C\C2=CC=CS2)/C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5 |
SMILES |
C1C(=CC2=CC=CS2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5 |
SMILES canonique |
C1C(=CC2=CC=CS2)C3=C(CN1CC4=CC=CC=C4)C(C(=C(O3)N)C#N)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B393452.png)



![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B393457.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B393458.png)
![4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B393459.png)
![1-[(3-Nitrophenyl)methyl]tetrazol-5-amine](/img/structure/B393462.png)
![ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B393463.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B393465.png)

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B393468.png)
